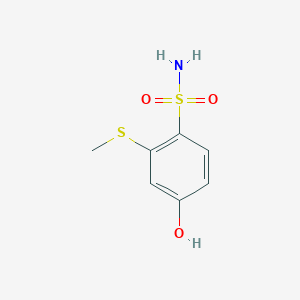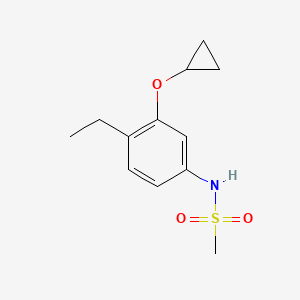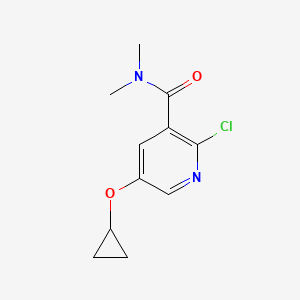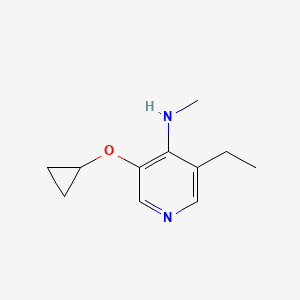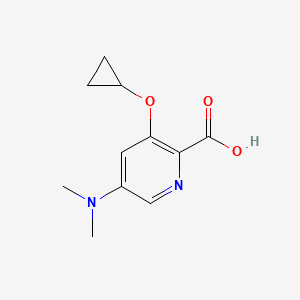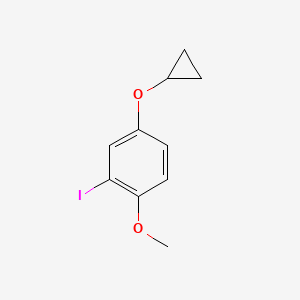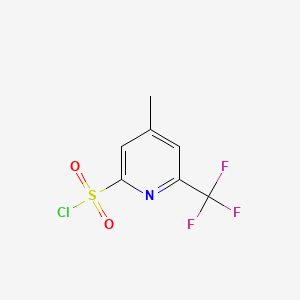
4-Acetyl-5-aminopyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-5-aminopyridine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H8N2O3 It is a derivative of pyridine, characterized by the presence of an acetyl group at the 4-position, an amino group at the 5-position, and a carboxylic acid group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-5-aminopyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the acetylation of 5-aminopyridine-2-carboxylic acid using acetic anhydride under acidic conditions. The reaction proceeds as follows:
- Dissolve 5-aminopyridine-2-carboxylic acid in a suitable solvent such as acetic acid.
- Add acetic anhydride dropwise while maintaining the reaction temperature at around 0-5°C.
- Stir the reaction mixture for several hours at room temperature.
- Quench the reaction by adding water and neutralize with a base such as sodium bicarbonate.
- Isolate the product by filtration and purify using recrystallization techniques.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Acetyl-5-aminopyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Acetyl-5-aminopyridine-2-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 4-acetyl-5-aminopyridine-2-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the acetyl and carboxylic acid groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
- 5-Aminopyridine-2-carboxylic acid
- 4-Acetylpyridine
- 2-Acetyl-5-aminopyridine
Comparison: 4-Acetyl-5-aminopyridine-2-carboxylic acid is unique due to the presence of both an acetyl group and a carboxylic acid group on the pyridine ring This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogues
Propriétés
Formule moléculaire |
C8H8N2O3 |
|---|---|
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
4-acetyl-5-aminopyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H8N2O3/c1-4(11)5-2-7(8(12)13)10-3-6(5)9/h2-3H,9H2,1H3,(H,12,13) |
Clé InChI |
ROPCQIKFCIWJAR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=NC=C1N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



